

2-Iminopiperidine Hydrochloride: A Versatile Precursor for Advanced Heterocyclic Synthesis

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Compound of Interest

Compound Name: *2-Iminopiperidine hydrochloride*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.^[1] Its saturated, six-membered ring provides a robust, three-dimensional framework that can be functionalized to interact with biological targets. Within the diverse family of piperidine derivatives, **2-iminopiperidine hydrochloride** emerges as a particularly valuable and reactive precursor. As a cyclic amidine, it possesses a unique combination of nucleophilic and basic properties, making it an exceptional building block for the construction of more complex, fused heterocyclic systems prevalent in modern drug discovery.

This guide provides a detailed exploration of **2-iminopiperidine hydrochloride**, from its fundamental properties and synthesis to its core reactivity and strategic application in the synthesis of advanced molecular architectures.

Physicochemical Properties and Spectroscopic Profile

2-Iminopiperidine hydrochloride is the salt form of a cyclic amidine, which enhances its stability and shelf-life. The protonated imino group significantly influences its reactivity and solubility.

Table 1: Physicochemical and Spectroscopic Data for **2-Iminopiperidine Hydrochloride**

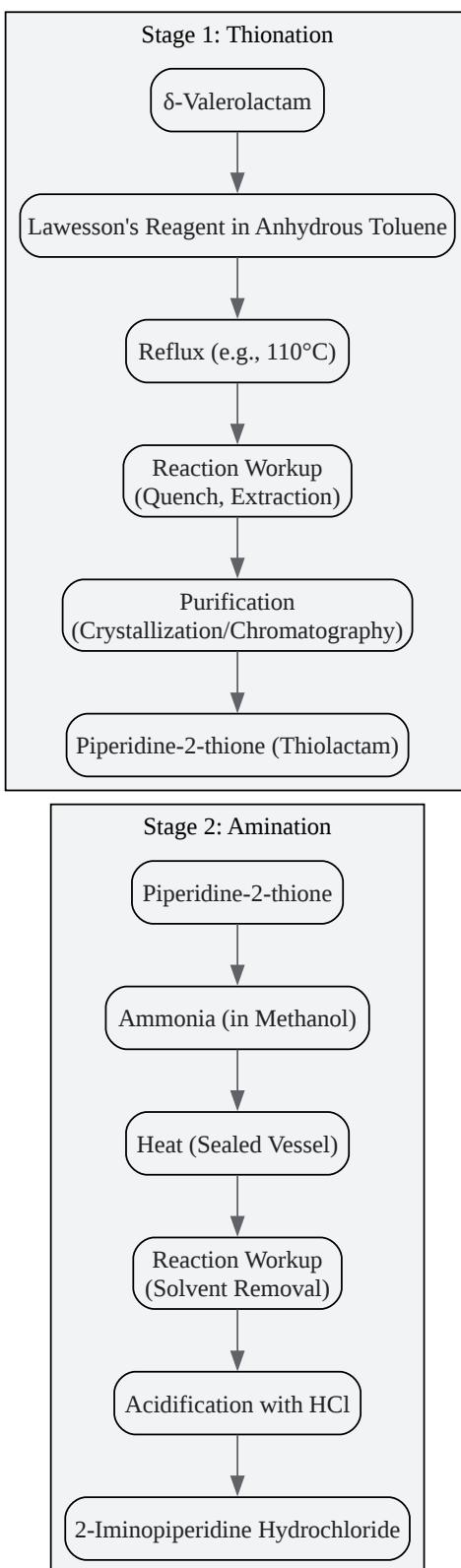
Property	Value	Source / Note
IUPAC Name	piperidin-2-iminium chloride	Generated from structure
Synonyms	2-Iminopiperidine HCl, 2-Imidopiperidine HCl	[2]
CAS Number	41419-55-0	[2]
Molecular Formula	C ₅ H ₁₁ ClN ₂	[2]
Molecular Weight	134.61 g/mol	[2]
Appearance	White to off-white crystalline powder	Typical for similar salts
Solubility	Soluble in water, methanol; sparingly soluble in ethanol	Inferred from structure
¹ H NMR	Expected signals: δ ~3.3-3.5 (t, 2H, C6-H ₂), ~2.5-2.7 (t, 2H, C3-H ₂), ~1.7-1.9 (m, 4H, C4/C5-H ₂), broad signals for N-H protons.	Based on piperidine spectra [3]
¹³ C NMR	Expected signal for iminium carbon (C2) at δ ~165-175 ppm.	Based on amidine chemistry
IR Spectroscopy	Key absorptions: ~3100-3300 cm ⁻¹ (N-H stretch), ~1670-1690 cm ⁻¹ (C=N stretch, strong). [4]	[5] [6]

Synthesis of the Precursor: A Representative Protocol

While various methods exist for the synthesis of cyclic amidines [\[7\]](#), a robust and classical approach involves the conversion of the corresponding lactam, δ-valerolactam (2-piperidone).

This two-stage process ensures high yields and purity. The first stage involves thionation to create a more reactive intermediate, which is then converted to the amidine.

Experimental Workflow: Synthesis of 2-Iminopiperidine HCl

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Caption: Workflow for the two-stage synthesis of the target precursor.

Protocol 1: Synthesis of Piperidine-2-thione from δ -Valerolactam

- Rationale: The conversion of a lactam's carbonyl oxygen to sulfur using a thionating agent like Lawesson's reagent dramatically increases the electrophilicity of the C2 carbon, preparing it for nucleophilic attack.[8]
- Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add δ -valerolactam (1.0 eq) and anhydrous toluene.
- Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at room temperature.
- Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
- Workup: Cool the reaction mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess reagent.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude piperidine-2-thione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography to yield the solid product.

Protocol 2: Synthesis of 2-Iminopiperidine Hydrochloride from Piperidine-2-thione

- Rationale: The thiolactam is an excellent precursor for amidine formation. It can be directly displaced by ammonia at elevated temperatures. The final product is isolated as the hydrochloride salt to improve stability.
- Setup: Place piperidine-2-thione (1.0 eq) in a high-pressure reaction vessel.
- Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N solution, excess).

- Reaction: Seal the vessel and heat the mixture (e.g., 80-100°C) for 12-24 hours. The reaction progress can be monitored by GC-MS.
- Workup: Cool the vessel to room temperature and carefully vent. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
- Salt Formation: Dissolve the crude 2-iminopiperidine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
- Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M solution, 1.1 eq) with vigorous stirring. The hydrochloride salt will precipitate out of the solution.
- Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **2-iminopiperidine hydrochloride**.

Core Reactivity and Mechanistic Insights

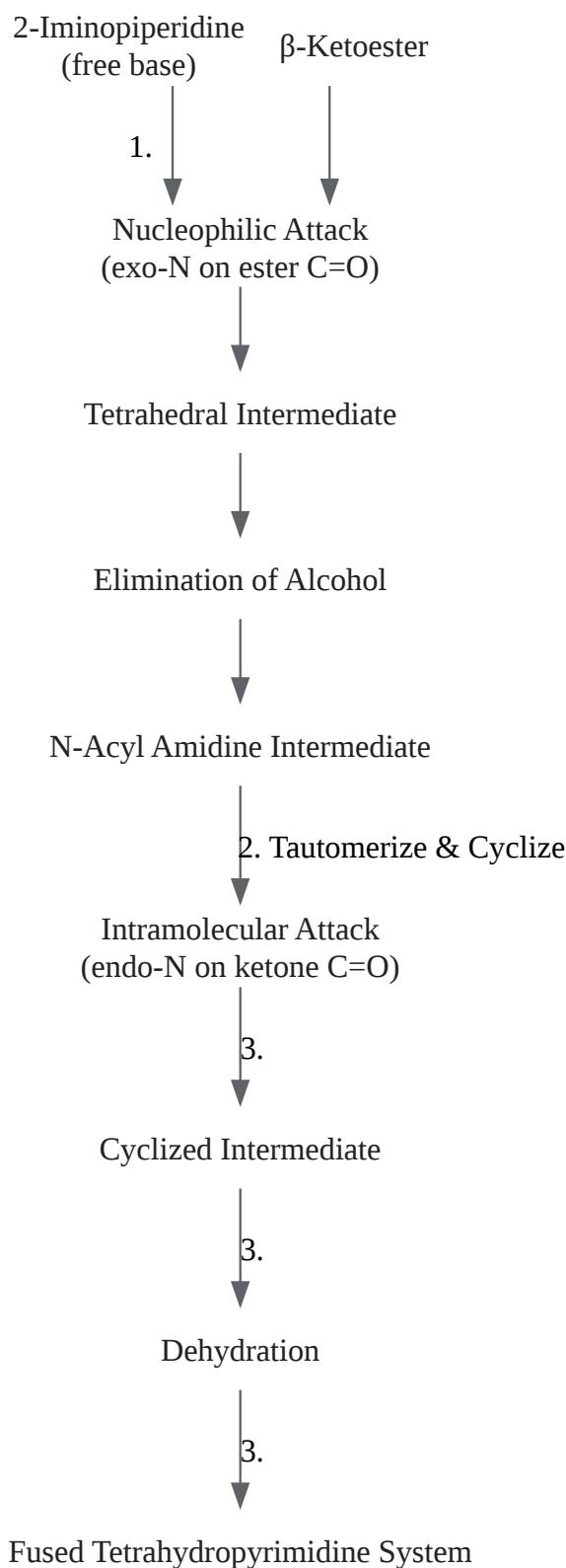
2-Iminopiperidine hydrochloride is a masked form of the free base, which is a cyclic amidine. The free base possesses two key reactive sites: the nucleophilic exocyclic imino nitrogen (=NH) and the slightly less nucleophilic endocyclic amino nitrogen (-NH-). This dual reactivity makes it a powerful tool for building fused heterocyclic systems.

A. N-Functionalization: Alkylation and Acylation

The free base can be selectively functionalized at its nitrogen atoms. Alkylation with electrophiles like alkyl halides typically occurs at the more nucleophilic and sterically accessible exocyclic imino nitrogen.^[9] This selectivity is crucial for subsequent synthetic steps.

B. Annulation via Condensation with β -Dicarbonyl Compounds

A primary application of 2-iminopiperidine is its role as a 1,3-binucleophile in condensation reactions. When reacted with 1,3-dielectrophiles, such as β -ketoesters or malonic esters, it undergoes a cyclocondensation to form fused pyrimidine rings. This reaction provides a direct route to therapeutically relevant scaffolds like tetrahydropyrido[1,2-a]pyrimidines.^{[10][11]}



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Caption: Mechanism of cyclocondensation with a β -ketoester.

This transformation is powerful because it rapidly builds molecular complexity, forming two new bonds and a new six-membered ring in a single synthetic operation.

Application Workflow: Synthesis of a Tetrahydropyrido[1,2-a]pyrimidine Scaffold

This protocol details the practical application of **2-iminopiperidine hydrochloride** as a precursor for a fused heterocyclic system, a common core in many pharmaceutical agents.

Protocol 3: Synthesis of 2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine

- **Rationale:** This procedure demonstrates the cyclocondensation reaction. The hydrochloride salt is first neutralized *in situ* to generate the reactive free base, which then reacts with ethyl acetoacetate.
- **Setup:** In a round-bottom flask, suspend **2-iminopiperidine hydrochloride** (1.0 eq) in anhydrous ethanol.
- **Base Addition:** Add a non-nucleophilic base such as sodium ethoxide (NaOEt, 1.05 eq) or potassium carbonate (K₂CO₃, 1.5 eq) to the suspension to generate the free base *in situ*. Stir for 30 minutes at room temperature.
- **Electrophile Addition:** Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
- **Reaction:** Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid) if a strong base was used. Concentrate the mixture under reduced pressure to remove the solvent.
- **Purification:** Redissolve the residue in dichloromethane and wash with water to remove salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure fused pyrimidine product.

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for **2-iminopiperidine hydrochloride** (CAS 41419-55-0) is not readily available in public databases, general precautions for handling substituted piperidine salts should be strictly followed. The information below is based on the SDS for the closely related piperidine hydrochloride and general laboratory safety principles.

- Hazard Statements: Assumed to be harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[12]
- Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is likely hygroscopic.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-Iminopiperidine hydrochloride is a potent and versatile precursor in organic synthesis. Its true value lies in the reactivity of its cyclic amidine core, which serves as a robust platform for N-functionalization and, most importantly, for the rapid construction of fused heterocyclic systems through cyclocondensation reactions. For medicinal chemists and drug development professionals, mastering the use of such precursors is key to efficiently accessing novel and complex molecular architectures with high therapeutic potential.

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